molecular formula C16H23BrN2O2 B247759 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether

4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether

Cat. No. B247759
M. Wt: 355.27 g/mol
InChI Key: ZKRNPUSPEKWIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether, also known as BRL-54443, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dysfunction of this pathway has been implicated in a range of psychiatric disorders, including addiction, depression, and schizophrenia.

Mechanism of Action

4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of the D3 receptor, 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether is thought to modulate the activity of the mesolimbic pathway, which may underlie its therapeutic effects in psychiatric disorders.
Biochemical and physiological effects:
4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether has been shown to have a range of biochemical and physiological effects in preclinical studies. These include changes in neurotransmitter levels, alterations in gene expression, and changes in neuronal activity in the mesolimbic pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of the mesolimbic pathway. However, one limitation is that the effects of 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether may be influenced by other factors, such as the dose and duration of treatment, as well as individual differences in receptor expression and function.

Future Directions

There are several potential future directions for research on 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether. One area of interest is the potential applications of 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another area of interest is the potential use of 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether in combination with other drugs or therapies, such as cognitive-behavioral therapy or deep brain stimulation, to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether, as well as its potential limitations and side effects.
In conclusion, 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether is a chemical compound that has been extensively studied for its potential therapeutic applications in a range of psychiatric disorders. Its selectivity for the dopamine D3 receptor makes it a promising target for drug development, and further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether involves several steps, starting with the reaction of 4-bromophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-sec-butylpiperazine to form the desired product. The final compound is obtained as a white solid, which can be purified by recrystallization.

Scientific Research Applications

4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether has been studied extensively for its potential therapeutic applications in a range of psychiatric disorders. In preclinical studies, 4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether has been shown to have antidepressant and anxiolytic effects, as well as potential applications in the treatment of addiction and schizophrenia.

properties

Product Name

4-Bromophenyl 2-(4-sec-butyl-1-piperazinyl)-2-oxoethyl ether

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-(4-butan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C16H23BrN2O2/c1-3-13(2)18-8-10-19(11-9-18)16(20)12-21-15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3

InChI Key

ZKRNPUSPEKWIJP-UHFFFAOYSA-N

SMILES

CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.